

Application Notes for Immunofluorescence Staining of TALL-104 Cells

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Compound of Interest

Compound Name: *Ls-104*

Cat. No.: *B1675279*

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Introduction

The TALL-104 cell line is an allogeneic, IL-2 dependent human cytotoxic T-cell line established from the peripheral blood of a child with T-cell acute lymphoblastic leukemia (T-ALL)^[1]. These cells exhibit potent, MHC-unrestricted cytotoxicity against a wide range of tumor cells, making them a valuable tool for immuno-oncology research and the development of adoptive cell therapies^{[2][3]}. TALL-104 cells are characterized by the expression of CD3, CD8, and the α/β T-cell receptor (TCR), and are negative for CD4 and CD16^{[2][3]}.

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of specific proteins within TALL-104 cells. This allows for the confirmation of cell surface markers, the investigation of the cytotoxic machinery (e.g., perforin and granzyme-containing granules), and the analysis of signaling pathways involved in their tumor-killing function.

Key Characteristics of the TALL-104 Cell Line

Characteristic	Description
Cell Type	Human Cytotoxic T-Lymphocyte (CTL)
Origin	Peripheral blood of a patient with T-cell Acute Lymphoblastic Leukemia (T-ALL) ^[1]
Morphology	Lymphoblast-like, suspension cells
Key Surface Markers	CD3+, CD8+, TCR α / β +, CD56+[¹][²][³]
Negative Markers	CD4-, CD16-, TCR γ / δ -[²][³]
Functional Properties	MHC-unrestricted cytotoxicity against tumor cells ^{[1][2]} . Cytotoxicity is mediated by the release of perforin and granzymes ^[3] .
Culture Conditions	IL-2 dependent for optimal growth and long-term cultivation.

Antibody Selection for TALL-104 Staining

The choice of primary antibodies is critical for successful immunofluorescence. The following table provides a starting point for selecting antibodies against key targets in TALL-104 cells. Note that optimal dilutions should be determined empirically.

Target Protein	Subcellular Localization	Recommended Starting Dilution	Purpose
CD3	Cell Membrane	1:100 - 1:400	T-cell lineage marker
CD8	Cell Membrane	1:100 - 1:400	Cytotoxic T-cell marker
CD56	Cell Membrane	1:100 - 1:500	Marker also found on NK cells
Perforin	Cytoplasmic Granules	1:200 - 1:500	Visualization of cytotoxic granules
Granzyme B	Cytoplasmic Granules	1:200 - 1:500	Visualization of cytotoxic granules
IFN- γ	Secretory Vesicles/Cytoplasm	1:250 - 1:500	To study cytokine production
Tubulin	Cytoskeleton	1:500 - 1:1000	Cytoskeletal integrity and morphology
Ki-67	Nucleus	1:200 - 1:800	Proliferation marker

Experimental Protocols

This protocol is optimized for the immunofluorescence staining of TALL-104 suspension cells.

Materials and Reagents

- TALL-104 cells
- Complete growth medium (e.g., RPMI-1640 with 20% FBS and IL-2)
- Poly-L-lysine coated coverslips or slides
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

- Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)
- Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS
- Primary antibodies (see table above)
- Fluorophore-conjugated secondary antibodies
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

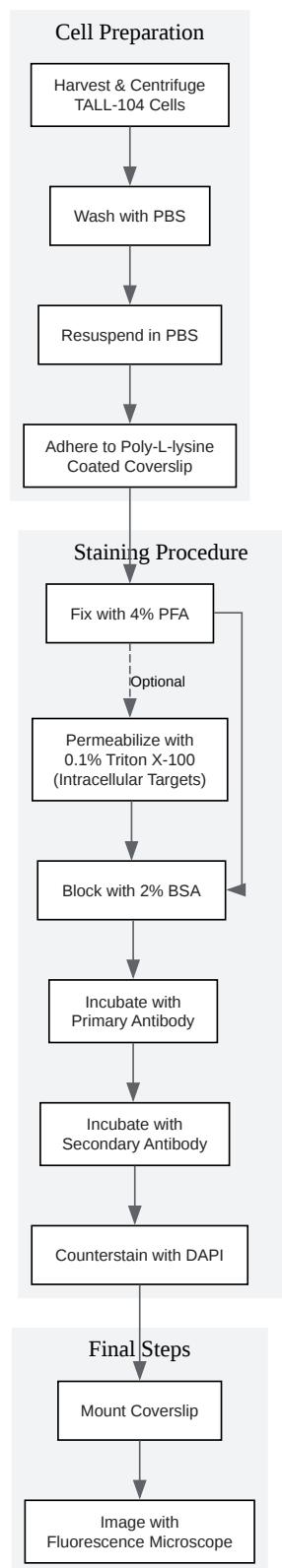
Protocol for Staining TALL-104 Cells

- Cell Preparation:
 - Harvest TALL-104 cells from culture by centrifugation at 300 x g for 5 minutes.
 - Wash the cell pellet once with PBS.
 - Resuspend the cells in PBS to a concentration of 1×10^6 cells/mL.
 - Add 100 μ L of the cell suspension to a poly-L-lysine coated coverslip in a 24-well plate and allow the cells to adhere for 30 minutes at room temperature.
- Fixation:
 - Carefully aspirate the supernatant.
 - Add 200 μ L of 4% PFA and incubate for 15 minutes at room temperature.
 - Gently wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets only):
 - If staining for intracellular proteins like perforin or granzyme B, add 200 μ L of Permeabilization Buffer (0.1% Triton X-100 in PBS).
 - Incubate for 10 minutes at room temperature.

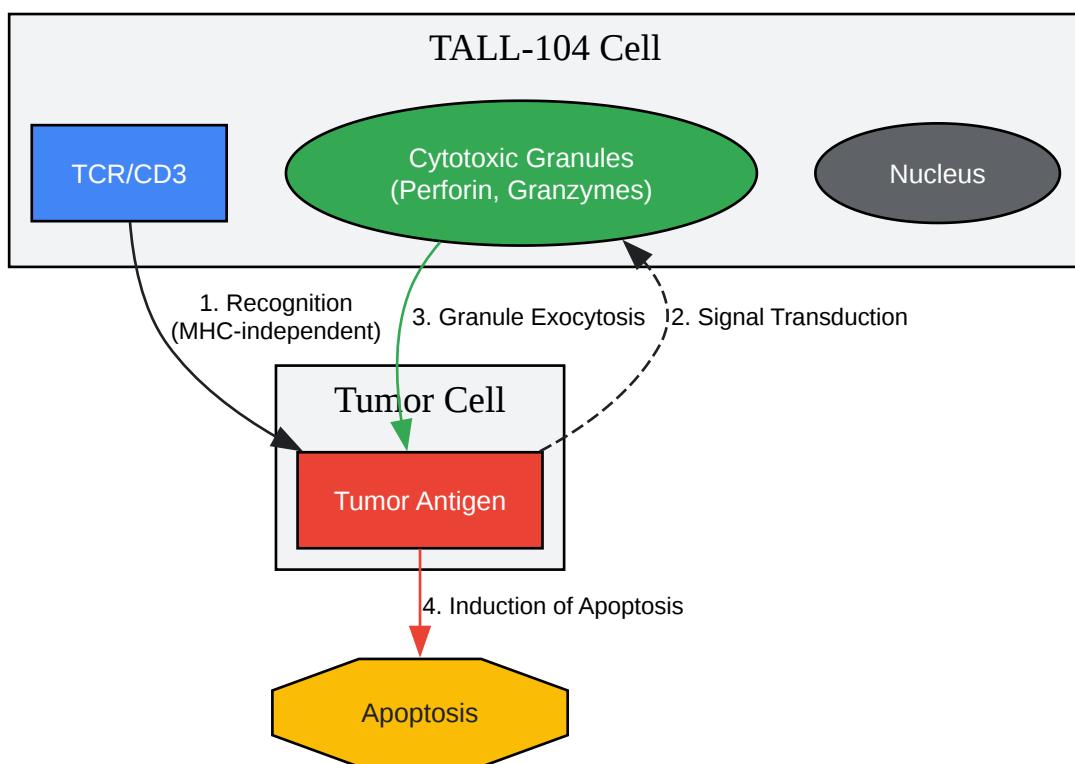
- Wash three times with PBS for 5 minutes each.
- For membrane proteins, skip this step.
- Blocking:
 - Add 200 µL of Blocking Buffer (2% BSA in PBS).
 - Incubate for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Aspirate the blocking solution and add 150 µL of the diluted primary antibody.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.
 - Add 150 µL of the diluted secondary antibody.
 - Incubate for 1 hour at room temperature in the dark.
- Nuclear Counterstaining:
 - Wash the cells three times with PBS for 5 minutes each in the dark.
 - Incubate with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
 - Wash once with PBS.

- Mounting and Imaging:
 - Carefully remove the coverslip from the well and gently blot the edge on a kimwipe to remove excess PBS.
 - Place a drop of antifade mounting medium onto a clean microscope slide.
 - Invert the coverslip onto the mounting medium, avoiding air bubbles.
 - Seal the edges with nail polish and allow to cure.
 - Image using a fluorescence or confocal microscope.

Visualizations

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Caption: Experimental workflow for immunofluorescence staining of TALL-104 cells.



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Caption: Cytotoxic pathway of TALL-104 cells targeting a tumor cell.

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References

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